molecular formula C14H14F3N3O2S B5962806 4-amino-2-[3-[3-(trifluoromethyl)phenoxy]propylsulfanyl]-1H-pyrimidin-6-one

4-amino-2-[3-[3-(trifluoromethyl)phenoxy]propylsulfanyl]-1H-pyrimidin-6-one

Cat. No.: B5962806
M. Wt: 345.34 g/mol
InChI Key: CWFCMPYTVGPQDZ-UHFFFAOYSA-N
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Description

4-amino-2-[3-[3-(trifluoromethyl)phenoxy]propylsulfanyl]-1H-pyrimidin-6-one is a complex organic compound characterized by the presence of a trifluoromethyl group, a phenoxy group, and a pyrimidinone core

Properties

IUPAC Name

4-amino-2-[3-[3-(trifluoromethyl)phenoxy]propylsulfanyl]-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3N3O2S/c15-14(16,17)9-3-1-4-10(7-9)22-5-2-6-23-13-19-11(18)8-12(21)20-13/h1,3-4,7-8H,2,5-6H2,(H3,18,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWFCMPYTVGPQDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCCCSC2=NC(=CC(=O)N2)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-2-[3-[3-(trifluoromethyl)phenoxy]propylsulfanyl]-1H-pyrimidin-6-one typically involves multiple steps, starting from readily available precursors. One common approach involves the nucleophilic substitution reaction of 2-chloro-5-nitrobenzotrifluoride with a suitable nucleophile, followed by catalytic reduction to introduce the amino group . The reaction conditions often require the use of potassium carbonate as a base and hydrazine with palladium on carbon (Pd/C) as a catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification processes are streamlined to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-amino-2-[3-[3-(trifluoromethyl)phenoxy]propylsulfanyl]-1H-pyrimidin-6-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under controlled conditions.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially involving the trifluoromethyl and phenoxy groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Potassium carbonate, sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

4-amino-2-[3-[3-(trifluoromethyl)phenoxy]propylsulfanyl]-1H-pyrimidin-6-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-amino-2-[3-[3-(trifluoromethyl)phenoxy]propylsulfanyl]-1H-pyrimidin-6-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, while the phenoxy group contributes to its overall stability and bioavailability . The compound may inhibit specific pathways involved in cell proliferation and inflammation, making it a promising candidate for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-amino-2-[3-[3-(trifluoromethyl)phenoxy]propylsulfanyl]-1H-pyrimidin-6-one is unique due to its combination of functional groups and the pyrimidinone core, which confer specific chemical properties and biological activities not found in the similar compounds listed above.

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